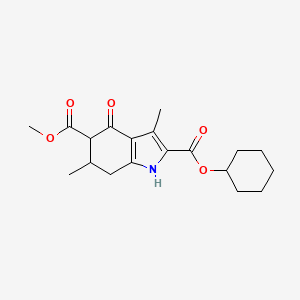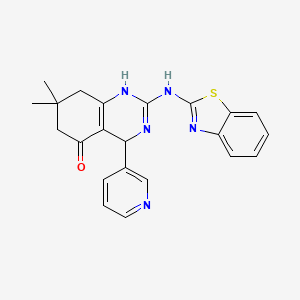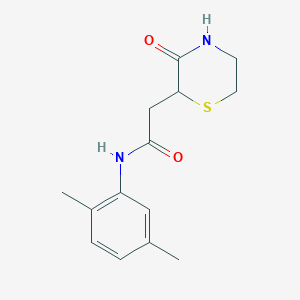![molecular formula C16H17NO2S B4416835 2-methyl-1-[(4-methylphenyl)sulfonyl]indoline](/img/structure/B4416835.png)
2-methyl-1-[(4-methylphenyl)sulfonyl]indoline
Descripción general
Descripción
2-methyl-1-[(4-methylphenyl)sulfonyl]indoline is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This particular compound features a sulfonyl group attached to the indoline ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
The synthesis of 2-methyl-1-[(4-methylphenyl)sulfonyl]indoline typically involves the reaction of 2-methylindoline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
2-methyl-1-[(4-methylphenyl)sulfonyl]indoline can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but can include sulfone derivatives, reduced indoline compounds, and substituted indoline derivatives .
Aplicaciones Científicas De Investigación
2-methyl-1-[(4-methylphenyl)sulfonyl]indoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-methyl-1-[(4-methylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can enhance the compound’s ability to bind to certain enzymes or receptors, leading to its biological effects . For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
2-methyl-1-[(4-methylphenyl)sulfonyl]indoline can be compared with other similar compounds, such as:
2-methyl-1-[(4-chlorophenyl)sulfonyl]indoline: This compound has a chlorine atom instead of a methyl group on the phenyl ring, which can affect its chemical properties and biological activities.
2-methyl-1-[(4-ethylphenyl)sulfonyl]indoline: The presence of an ethyl group instead of a methyl group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to other similar compounds .
Propiedades
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12-7-9-15(10-8-12)20(18,19)17-13(2)11-14-5-3-4-6-16(14)17/h3-10,13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKRMENXGNZBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4416756.png)

![6-(2-furyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4416769.png)
![N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE](/img/structure/B4416774.png)
![4-(4-methoxyphenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4416779.png)
![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4416781.png)
![2-[(3-Chlorophenyl)methylamino]butan-1-ol;hydrochloride](/img/structure/B4416787.png)
![N-(5-{[(2,4-difluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4416804.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B4416826.png)
![N-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B4416832.png)
![2-[(4-FLUOROBENZYL)SULFANYL]-1-MORPHOLINO-1-ETHANONE](/img/structure/B4416841.png)
![7-(3,4-dimethoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4416843.png)

